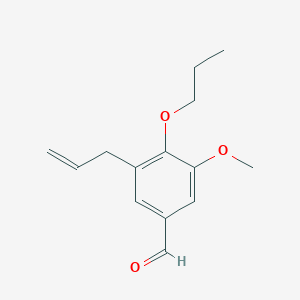

3-Allyl-5-méthoxy-4-propoxy-benzaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with allyl, methoxy, and propoxy groups. This compound is primarily used in research settings, particularly in the field of proteomics .

Applications De Recherche Scientifique

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and protein modifications.

Medicine: Research involving this compound may contribute to the development of new therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

Méthodes De Préparation

The synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-propoxybenzaldehyde and allyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

3-Allyl-5-methoxy-4-propoxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group can undergo substitution reactions, particularly in the presence of electrophiles or nucleophiles.

Mécanisme D'action

The mechanism of action of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The allyl, methoxy, and propoxy groups may also influence the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

3-Allyl-5-methoxy-4-propoxy-benzaldehyde can be compared with similar compounds such as:

3-Methoxy-4-propoxybenzaldehyde: Lacks the allyl group, which may result in different reactivity and applications.

3-Allyl-4-methoxybenzaldehyde: Lacks the propoxy group, which may affect its solubility and interaction with biological targets.

5-Methoxy-4-propoxybenzaldehyde: Lacks the allyl group, leading to variations in its chemical behavior and uses.

Activité Biologique

3-Allyl-5-methoxy-4-propoxy-benzaldehyde (CAS No. 876709-19-2) is a compound with notable biological activities that have been the subject of various studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 250.29 g/mol

- Functional Groups : Benzaldehyde, methoxy, propoxy, and allyl groups.

The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde can be attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Antimicrobial Activity : Studies have indicated that this compound has inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Antioxidant Activity

Research has shown that 3-Allyl-5-methoxy-4-propoxy-benzaldehyde possesses strong antioxidant capabilities. In vitro assays demonstrated that the compound effectively scavenges free radicals, contributing to its protective effects against oxidative damage.

Antimicrobial Activity

The compound has been tested against various bacterial strains using the agar disc diffusion method. The results indicate notable antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These findings suggest that 3-Allyl-5-methoxy-4-propoxy-benzaldehyde could be developed into a potential antimicrobial agent.

Anti-inflammatory Effects

In cellular models, the compound demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation of inflammatory markers suggests its utility in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Antioxidant Effects : A study published in a peer-reviewed journal highlighted the antioxidant capacity of this compound, showing a correlation between its structure and activity. The authors concluded that modifications to the benzaldehyde structure could enhance its efficacy as an antioxidant agent .

- Antimicrobial Efficacy Study : Another research article investigated the antimicrobial properties of various benzaldehyde derivatives, including 3-Allyl-5-methoxy-4-propoxy-benzaldehyde. The findings indicated significant activity against Gram-positive bacteria, supporting its potential application in treating bacterial infections .

- Inflammation Modulation Research : A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed reduced joint inflammation and pain, suggesting a mechanism involving inhibition of NF-kB signaling pathways .

Propriétés

IUPAC Name |

3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBZSICHGJRTAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)C=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390012 |

Source

|

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876709-19-2 |

Source

|

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.